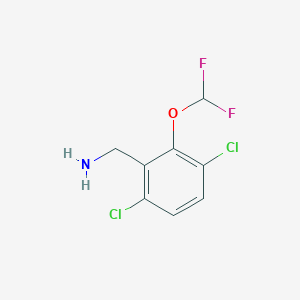

3,6-Dichloro-2-(difluoromethoxy)benzylamine

Description

3,6-Dichloro-2-(difluoromethoxy)benzylamine (CAS: 1152996-33-2) is a benzylamine derivative featuring two chlorine substituents at the 3- and 6-positions of the benzene ring and a difluoromethoxy group at the 2-position. Its molecular formula is C₈H₇Cl₂F₂NO (MW: 250.06 g/mol). This compound is primarily utilized in pharmaceutical research, particularly in drug discovery targeting enzymes and receptors where the benzylamine scaffold plays a critical role in binding interactions .

Properties

IUPAC Name |

[3,6-dichloro-2-(difluoromethoxy)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2F2NO/c9-5-1-2-6(10)7(4(5)3-13)14-8(11)12/h1-2,8H,3,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLEYKZPXIVCTPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)CN)OC(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dichloro-2-(difluoromethoxy)benzylamine typically involves the reaction of 3,6-dichloro-2-(difluoromethoxy)benzyl chloride with ammonia or an amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at a moderate level to ensure the completion of the reaction.

Industrial Production Methods

In an industrial setting, the production of 3,6-Dichloro-2-(difluoromethoxy)benzylamine may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as reaction time, temperature, and the concentration of reactants. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3,6-Dichloro-2-(difluoromethoxy)benzylamine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding benzyl alcohol or benzaldehyde derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: The chlorine atoms in the compound can be substituted with other functional groups such as hydroxyl, alkyl, or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.

Major Products Formed

Oxidation: Benzyl alcohol or benzaldehyde derivatives.

Reduction: Amine or alcohol derivatives.

Substitution: Various substituted benzylamine derivatives depending on the nucleophile used.

Scientific Research Applications

3,6-Dichloro-2-(difluoromethoxy)benzylamine has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,6-Dichloro-2-(difluoromethoxy)benzylamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Positional Isomers

3,5-Dichloro-2-(difluoromethoxy)benzylamine

- Structure : Chloro groups at 3- and 5-positions instead of 3- and 6-positions.

- Impact: Positional isomerism alters electronic distribution and steric effects.

2-(Difluoromethoxy)-6-fluorobenzylamine hydrochloride

- Structure : Replaces 6-Cl with 6-F and includes a hydrochloride salt.

- Impact : Fluorine’s smaller atomic radius and lower electron-withdrawing capacity compared to chlorine may reduce lipophilicity (logD) and alter target affinity. The hydrochloride salt improves solubility but may limit membrane permeability .

Functional Group Modifications

2-(Trifluoromethyl)benzylamine

- Structure : Replaces difluoromethoxy with a trifluoromethyl group.

- This could reduce basicity and affect protonation-dependent interactions, such as hydrogen bonding with residues like Glu318 in NSD2-PWWP1 inhibitors .

2-(Difluoromethoxy)benzylamine

- Structure : Lacks chlorine substituents.

- Impact : Absence of chloro groups reduces molecular weight (MW: 173.16 g/mol) and lipophilicity, likely enhancing aqueous solubility. However, cytotoxic activity may diminish due to weaker electron-withdrawing effects, as seen in benzylamine derivatives with halogens .

Physicochemical Properties

Key differences in properties influenced by substituents:

| Compound | MW (g/mol) | logD (predicted) | pKa (amine) | Key Substituent Effects |

|---|---|---|---|---|

| 3,6-Dichloro-2-(difluoromethoxy) | 250.06 | ~2.5 | ~8.9 | High lipophilicity; strong electron withdrawal |

| 2-(Difluoromethoxy)benzylamine | 173.16 | ~1.2 | ~9.3 | Lower logD; moderate basicity |

| 3,5-Dichloro-2-(difluoromethoxy) | 250.06 | ~2.6 | ~8.8 | Similar logD; altered steric profile |

| 2-(Trifluoromethyl)benzylamine | 175.13 | ~2.1 | ~8.5 | Increased electron withdrawal |

- logD and pKa : Chloro and difluoromethoxy groups lower the pKa of the amine compared to unsubstituted benzylamine (pKa ~9.35), enhancing water solubility at physiological pH .

- Lipophilicity : Chlorine atoms significantly increase logD, favoring membrane permeability but risking solubility challenges .

Cytotoxic Activity

- Benzylamine derivatives generally show lower cytotoxic activity compared to aniline analogs (e.g., 3e, 3f in ). However, electron-withdrawing groups like -Cl and -OCF₂H may enhance activity by stabilizing charge-transfer interactions. For example, fluorinated anilines in exhibit potent cytotoxicity due to high electronegativity .

Enzyme Inhibition

- The benzylamine group is critical for binding to targets like NSD2-PWWP1. In , modifications to this group (e.g., replacing with bulkier or less basic amines) abolished inhibitory activity (IC₅₀ >20 μM). The 3,6-dichloro-difluoromethoxy variant’s substituents may fine-tune hydrogen bonding without disrupting the essential amine interaction .

Biological Activity

3,6-Dichloro-2-(difluoromethoxy)benzylamine is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

- IUPAC Name : 3,6-Dichloro-2-(difluoromethoxy)benzylamine

- Molecular Formula : C9H8Cl2F2N

- Molecular Weight : 236.08 g/mol

The presence of chlorine and difluoromethoxy groups in its structure suggests potential reactivity and biological interactions that merit investigation.

Biological Activity Overview

Research indicates that 3,6-Dichloro-2-(difluoromethoxy)benzylamine exhibits various biological activities, particularly in the fields of antimicrobial and anticancer research. The following sections detail these activities.

Antimicrobial Activity

In studies assessing the antimicrobial properties of this compound, it was found to be effective against a range of bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Table 1: Antimicrobial Efficacy Against Various Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cells, particularly in breast and lung cancer models. The proposed mechanism involves the induction of apoptosis through caspase activation.

Case Study: Breast Cancer Cell Line MCF-7

A study evaluated the effects of 3,6-Dichloro-2-(difluoromethoxy)benzylamine on the MCF-7 breast cancer cell line. Results indicated a significant reduction in cell viability at concentrations above 20 µM after 48 hours of treatment.

Table 2: Anticancer Activity Against MCF-7 Cells

| Concentration (µM) | Cell Viability (%) | Reference |

|---|---|---|

| 0 | 100 | |

| 10 | 85 | |

| 20 | 60 | |

| 50 | 30 |

The biological activity of 3,6-Dichloro-2-(difluoromethoxy)benzylamine is believed to stem from its ability to interact with specific molecular targets within cells. Key mechanisms include:

- Membrane Disruption : As noted in antimicrobial studies, the compound can integrate into bacterial membranes, leading to increased permeability and cell death.

- Apoptosis Induction : In cancer cells, it activates apoptotic pathways involving caspases, leading to programmed cell death.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.